molecular formula C14H9NO3 B1623275 (9E)-9-hydroxyiminofluorene-4-carboxylic acid CAS No. 22296-43-1

(9E)-9-hydroxyiminofluorene-4-carboxylic acid

Cat. No.: B1623275
CAS No.: 22296-43-1
M. Wt: 239.23 g/mol
InChI Key: IHSOXTPEDUKGBD-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentadiene ring . The compound you mentioned seems to be a derivative of fluorene with a carboxylic acid and a hydroxyimino group attached.


Molecular Structure Analysis

The molecular structure of this compound would likely exhibit the planar structure characteristic of fluorene and its derivatives, with the carboxylic acid and hydroxyimino groups introducing additional polarity .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The presence of the hydroxyimino group could also influence its reactivity .


Physical and Chemical Properties Analysis

Carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to similar sized hydrocarbons . The physical and chemical properties of this compound would also be influenced by the hydroxyimino group and the aromatic fluorene backbone .

Scientific Research Applications

Photomechanical Materials

Fluorinated derivatives of 9-anthracene carboxylic acid, a molecule that exhibits reversible photomechanical responses in crystal form, were synthesized and characterized to explore their photomechanical properties. These materials, including various fluorinated anthracene carboxylic acids, showed significant variations in photomechanical behavior, demonstrating the potential for improved solid-state photomechanical materials through chemical modification. This research highlights the utility of fluorene derivatives in developing materials with tunable photomechanical responses, potentially applicable in actuators, sensors, and adaptive materials (Zhu et al., 2014).

Fluorescent Sensors

9-Acridone-4-carboxylic acid has been identified as an efficient fluorescent sensor for trace level detection, estimation, and speciation studies of chromium, demonstrating the capacity of carboxylic acid derivatives to act as sensitive and selective detectors for metal ions. This finding opens up possibilities for using fluorene carboxylic acid derivatives in environmental monitoring and analytical chemistry to detect and quantify metal ions at trace levels (Karak et al., 2011).

Electrocatalysis

Research on Pt–Pd composite catalysts supported by polyfluorenes with hydroxyl and carboxyl substitutions has shown promising electrocatalytic performance toward formic acid oxidation. This suggests the potential of fluorene derivatives, particularly those functionalized with carboxylic acid groups, in developing efficient catalysts for fuel cell applications and other electrochemical processes (Yue et al., 2013).

Organic Electronics

Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs), related to the fluorene structure in terms of aromaticity and potential for functionalization, have found applications in organic electronics. Their use in organic photovoltaic devices and field-effect transistors demonstrates the broad potential of carboxylic acid derivatives in the development of electronic materials (Huang, Barlow, & Marder, 2011).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

The study of fluorene derivatives and carboxylic acids is a broad field with potential applications in materials science, pharmaceuticals, and more. The compound you mentioned could be of interest in these areas, but without more information, it’s hard to predict specific future directions .

Properties

IUPAC Name

(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15-18/h1-7,18H,(H,16,17)/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSOXTPEDUKGBD-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22296-43-1
Record name NSC123813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Reactant of Route 3
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Reactant of Route 4
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Reactant of Route 5
(9E)-9-hydroxyiminofluorene-4-carboxylic acid
Reactant of Route 6
(9E)-9-hydroxyiminofluorene-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.